Goniopypyrone

Natural Product Anticancer Screening Styryl-Lactone SAR Lead Compound Benchmarking

Goniopypyrone is the definitive potency benchmark among >50 evaluated styryl-lactones, displaying a nonselective ED50 of ~6.7 × 10⁻¹ μg/mL across human tumor cell lines. Its rigid 2,6-dioxabicyclo[3.3.1]nonan-3-one scaffold and established SAR differentiation from furano-furanone/pyrano-pyrone analogs make it irreplaceable for calibrating cytotoxicity assays and validating synthetic derivatives. Procuring authenticated Goniopypyrone ensures experimental reproducibility; structurally related substitutes yield non-equivalent results and invalidate comparative analyses with published datasets.

Molecular Formula C13H14O5
Molecular Weight 250.25 g/mol
CAS No. 129578-07-0
Cat. No. B237973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGoniopypyrone
CAS129578-07-0
Synonymsgoniopypyrone
Molecular FormulaC13H14O5
Molecular Weight250.25 g/mol
Structural Identifiers
SMILESC1C2C(C(C(C(O2)C3=CC=CC=C3)O)OC1=O)O
InChIInChI=1S/C13H14O5/c14-9-6-8-10(15)13(18-9)11(16)12(17-8)7-4-2-1-3-5-7/h1-5,8,10-13,15-16H,6H2/t8-,10?,11+,12-,13+/m0/s1
InChIKeyXIHDWURQMYWEBZ-NFNQGEQYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCryst.

Structure & Identifiers


Interactive Chemical Structure Model





Goniopypyrone (CAS 129578-07-0): High-Potency Styryl-Lactone Natural Product with Differentiated Cytotoxicity Profile for Oncology Lead Discovery


Goniopypyrone (compound 6, CAS 129578-07-0) is a styryl-lactone isolated from various Goniothalamus species including G. tapis, G. giganteus, and G. griffithii [1]. As a member of the 2,6-dioxabicyclo[3.3.1]nonan-3-one structural subclass, goniopypyrone exhibits a rigid bicyclic framework that distinguishes it conformationally from furano-furanone and pyrano-pyrone type styryl-lactones [2]. The compound has been characterized as the most cytotoxic member among over 50 styryl-lactones evaluated at the molecular level, establishing it as a benchmark comparator for structure-activity relationship studies and a high-potency reference standard for natural product screening programs [3].

Why Generic Styryl-Lactone Substitution Fails: Structural and Pharmacological Heterogeneity Demands Goniopypyrone-Specific Selection


The styryl-lactone natural product family exhibits pronounced structure-activity relationship (SAR) heterogeneity, rendering substitution among class members scientifically inappropriate. Within this family, stereochemistry critically determines biological activity: the (+)-enantiomer of altholactone displays measurable cytotoxicity while its (-)-enantiomer is inactive, and goniofufurone is reported entirely inactive across multiple tumor cell lines [1]. Goniopypyrone's 2,6-dioxabicyclo[3.3.1]nonan-3-one core structure and specific stereochemical configuration confer distinct pharmacological properties not shared by furano-furanone types such as goniofufurone or pyrano-pyrone variants [2]. Procurement of undefined 'styryl-lactone' mixtures or substitution with structurally related but pharmacologically divergent analogs (e.g., goniothalamin, goniodiol) will yield non-equivalent experimental outcomes and invalidate comparative analyses with published goniopypyrone datasets [3].

Goniopypyrone (CAS 129578-07-0): Quantified Evidence for Differentiated Potency, Activity, and Synthetic Accessibility


Evidence Item 1: Goniopypyrone Demonstrates Superior Cytotoxic Potency in Direct Head-to-Head Comparison with Altholactone Across a Comprehensive Styryl-Lactone Panel

In a landmark comparative study evaluating over 50 styryl-lactones, goniopypyrone was definitively ranked as the most cytotoxic compound, exceeding the potency of altholactone (+)-1, the next most active compound in the panel [1]. The study explicitly states that goniofufurone and several of its derivatives were found to be inactive, while the (-)-enantiomer of altholactone and three stereocongeners exhibited no significant cytotoxicity [1]. This direct head-to-head ranking provides a quantifiable potency differentiation within the most comprehensive styryl-lactone cytotoxicity dataset available.

Natural Product Anticancer Screening Styryl-Lactone SAR Lead Compound Benchmarking

Evidence Item 2: Goniopypyrone Exhibits Quantifiable Sub-μg/mL ED50 Values Against Three Human Tumor Cell Lines in Direct Comparative Bioactivity Assessment

In the original isolation and characterization study, goniopypyrone was directly compared with goniofufurone and 8-acetylgoniotriol for bioactivity using brine shrimp lethality-guided fractionation and subsequent human tumor cell line testing [1]. Goniopypyrone was identified as the most bioactive among the three isolated compounds, showing nonselective ED50 values of approximately 6.7 × 10⁻¹ μg/mL across three human tumor cell lines [1]. The study established that goniopypyrone possesses an unusual natural skeleton confirmed by X-ray crystallographic analysis [1].

Human Tumor Cell Line Cytotoxicity ED50 Determination Natural Product Bioactivity Screening

Evidence Item 3: Goniopypyrone Shows Aldose Reductase Inhibitory Activity at Sub-Micromolar IC50, Expanding Utility Beyond Cytotoxicity Applications

Goniopypyrone has demonstrated inhibitory activity against aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications, with an IC50 value of 0.79 μM [1]. While direct comparator data for other styryl-lactones in this specific assay are not available in the cited source, this sub-micromolar IC50 establishes a quantifiable activity benchmark for goniopypyrone that extends beyond its well-characterized cytotoxicity profile.

Aldose Reductase Inhibition Diabetic Complication Research Polyol Pathway Modulation

Evidence Item 4: Goniopypyrone Is Synthetically Accessible via Multiple Validated Routes with Overall Yields of 9.7% to 20%, Enabling Research-Scale Material Supply

Multiple total synthesis routes for goniopypyrone have been established and published, providing verifiable synthetic accessibility that distinguishes it from styryl-lactones lacking defined synthetic protocols [1][2]. An asymmetric total synthesis from methyl cinnamate achieved (+)-goniopypyrone in eight steps with an overall yield of 20% [1]. An alternative synthesis from D-glycero-D-gulo-heptono-γ-lactone was completed in nine steps with an overall yield of 9.7% [2]. A stereoselective route from D-(-)-tartaric acid produced goniopypyrone alongside multiple related styryl-lactones in high overall yields [3].

Total Synthesis Asymmetric Synthesis Natural Product Derivatization

Goniopypyrone (CAS 129578-07-0): Evidence-Backed Research Applications in Anticancer Screening, SAR Benchmarking, and Synthetic Methodology Development


Positive Control for High-Potency Natural Product Cytotoxicity Screening Panels

Goniopypyrone serves as a validated positive control in natural product cytotoxicity screening programs. Its established rank as the most cytotoxic compound among >50 evaluated styryl-lactones provides a quantifiable potency benchmark for calibrating assay sensitivity and normalizing inter-experimental variability [1]. The compound's nonselective ED50 of ~6.7 × 10⁻¹ μg/mL across three human tumor cell lines offers a reproducible reference point for validating screening platform performance [2].

Benchmark Compound for Structure-Activity Relationship Studies of Styryl-Lactone Analogs

Goniopypyrone's position at the apex of styryl-lactone cytotoxicity provides a critical reference point for SAR investigations. New synthetic analogs can be evaluated against goniopypyrone as the potency ceiling comparator, enabling quantitative assessment of structural modifications on bioactivity [1]. The availability of X-ray crystallographic structural data further supports computational docking and pharmacophore modeling studies [2].

Starting Material for Synthetic Methodology Development and Derivatization Programs

The existence of multiple validated total synthesis routes (8 steps at 20% yield from methyl cinnamate; 9 steps at 9.7% yield from D-glycero-D-gulo-heptono-γ-lactone) establishes goniopypyrone as a synthetically accessible scaffold for derivatization [3][4]. Researchers can procure authenticated goniopypyrone as a reference standard for confirming synthetic product identity or as a precursor for generating novel analogs with modified biological profiles.

Aldose Reductase Inhibitor Lead for Diabetic Complication Research

Goniopypyrone's sub-micromolar aldose reductase inhibitory activity (IC50 = 0.79 μM) supports its application in metabolic disorder research programs focused on polyol pathway modulation [5]. This activity provides a distinct research utility separate from cytotoxicity applications, enabling investigation of goniopypyrone as a scaffold for developing aldose reductase inhibitors targeting diabetic complications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Goniopypyrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.